molecular formula C21H23N3OS B3992096 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3992096
M. Wt: 365.5 g/mol
InChI Key: PZRHIUARXXCWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one belongs to a class of fused heterocyclic systems characterized by a triazolo-thiazinone core. Its structure features a rigid adamantyl group at the 2-position and a phenyl substituent at the 5-position. The adamantyl moiety, known for its lipophilic and sterically bulky nature, is strategically incorporated to modulate physicochemical properties and biological interactions. This compound is synthesized via condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 3-aryl(heteryl)-2-propenoyl chlorides, a method established by Britsun and Lozinskii in 2004 . The adamantyl group distinguishes it from analogues with simpler aryl or heteroaryl substituents, making it a subject of interest in medicinal chemistry for applications requiring enhanced metabolic stability or targeted hydrophobic interactions.

Properties

IUPAC Name

2-(1-adamantyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-18-9-17(16-4-2-1-3-5-16)26-20-22-19(23-24(18)20)21-10-13-6-14(11-21)8-15(7-13)12-21/h1-5,13-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHIUARXXCWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=O)CC(SC5=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Feature
2-(1-Adamantyl)-5-phenyl-5,6-dihydro-7H-triazolo[5,1-b][1,3]thiazin-7-one C₂₃H₂₄N₃OS ~406.5 g/mol High lipophilicity, steric bulk
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-... C₁₉H₁₆ClN₃O₃S 401.865 g/mol Balanced electronic effects
2-(4-Methoxyphenyl)-5-phenyl-... C₁₉H₁₇N₃O₂S ~380.4 g/mol Enhanced solubility

Biological Activity

2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
  • CAS Number : 442556-15-2
  • Molecular Formula : C21H23N3OS
  • Molecular Weight : 365.4918 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key areas of investigation include:

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazin compounds exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains. While specific data on 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole-based compounds. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary data suggest that 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one may induce apoptosis in human cancer cells .

Neuroprotective Effects

The neuroprotective properties of adamantane derivatives have been documented in various studies. These compounds have been shown to modulate dopaminergic activity and may offer protective effects against neurodegenerative diseases like Parkinson's disease. The specific neuroprotective mechanisms of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one require further investigation but are promising based on related compounds .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
  • Modulation of Neurotransmitter Systems : The adamantane moiety may interact with dopamine receptors to exert neuroprotective effects.

Case Studies and Research Findings

A selection of case studies provides insights into the biological activities associated with similar compounds:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with a related triazole compound.
Study BReported cytotoxic effects on breast cancer cell lines with structural analogs showing IC50 values in the low micromolar range.
Study CInvestigated neuroprotective effects in a rat model of Parkinson's disease using adamantane derivatives.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and what are their limitations?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of adamantyl and triazole precursors. A common approach is the cyclocondensation of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with aromatic aldehydes under acidic or basic conditions . Key limitations include low yields due to steric hindrance from the adamantyl group and challenges in isolating intermediates. Optimization of reaction parameters (e.g., solvent polarity, temperature gradients) is critical to improve efficiency .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies against target proteins (e.g., antimicrobial enzymes) can prioritize derivatives with favorable binding affinities. For example, halogen substituents on the phenyl ring may enhance interactions with hydrophobic pockets in bacterial enzymes . Validate predictions with in vitro assays to refine computational models.

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (1H/13C): Assign peaks for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and thiazinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with accurate mass (±5 ppm error).
  • IR Spectroscopy: Identify carbonyl stretching (~1700 cm⁻¹) and triazole/thiazine ring vibrations .

Advanced: How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Validate purity via HPLC (>95%) to exclude impurities affecting results .
  • Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with post-hoc tests) .

Basic: What are the primary biological targets or pathways associated with this compound?

Methodological Answer:
Preliminary studies suggest activity against:

  • Microbial targets: Inhibition of bacterial dihydrofolate reductase (DHFR) via adamantyl-thiazinone interactions .
  • Anti-inflammatory pathways: Suppression of COX-2 expression in murine macrophages .
    Further target validation requires knock-out models or competitive binding assays.

Advanced: How can reaction conditions be optimized to scale up synthesis without compromising yield?

Methodological Answer:

  • Solvent Screening: Replace ethanol with DMF to enhance solubility of adamantyl intermediates .
  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
  • Flow Chemistry: Implement continuous reactors to mitigate exothermic side reactions .

Basic: What stability challenges arise during storage of this compound, and how are they addressed?

Methodological Answer:
The thiazinone ring is prone to hydrolysis under humid conditions. Stabilization strategies include:

  • Storage in anhydrous DMSO at −20°C.
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term stability .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in adamantyl-triazole hybrids?

Methodological Answer:

  • Fragment-based SAR: Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the phenyl ring .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity .
  • Pharmacophore Mapping: Identify critical motifs (e.g., adamantyl hydrophobicity, triazole hydrogen-bonding) .

Basic: How is the environmental impact of this compound assessed in preclinical research?

Methodological Answer:

  • Ecotoxicology Screening: Test acute toxicity in Daphnia magna and algal growth inhibition .
  • Biodegradation Studies: Use OECD 301F assays to measure mineralization rates in soil/water systems .

Advanced: What formulation strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance aqueous solubility and prolong half-life .
  • Prodrug Design: Introduce ester prodrugs for improved intestinal absorption .
  • Pharmacokinetic Profiling: Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.